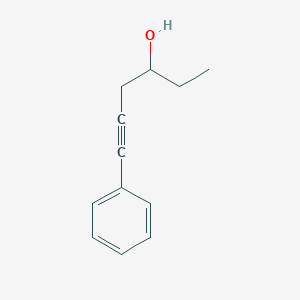

6-Phenyl-5-hexyn-3-ol

Description

Significance of Aryl-Alkynyl Alcohols as Versatile Synthetic Intermediates

Aryl-alkynyl alcohols are a class of organic compounds that have garnered significant attention in the field of organic synthesis. Their utility stems from the presence of both an aryl group and an alkynyl alcohol moiety, which can be manipulated through a variety of chemical reactions. These compounds serve as crucial precursors in the construction of complex molecules, including pharmaceuticals, natural products, and advanced materials. nih.gov

The reactivity of the alkyne and alcohol functional groups allows for a diverse range of chemical transformations. For instance, the triple bond can undergo reactions such as hydrogenation, hydration, and various coupling reactions, including the Sonogashira coupling, to form new carbon-carbon bonds. wikipedia.org The alcohol group can be oxidized to a ketone, or it can be used to form esters and ethers. This dual reactivity makes aryl-alkynyl alcohols highly versatile intermediates in multi-step syntheses.

Overview of Structural Motifs and Their Relevance in Modern Organic Synthesis

The structural framework of 6-Phenyl-5-hexyn-3-ol consists of a six-carbon chain with a phenyl group at the 6-position, a triple bond at the 5-position (5-hexyne), and a hydroxyl group at the 3-position (3-ol). This specific arrangement of functional groups imparts unique chemical properties to the molecule, making it a valuable synthon in organic chemistry.

The presence of the chiral center at the 3-position means that this compound can exist as two enantiomers. The synthesis of enantiomerically pure forms of such alcohols is a significant area of research, as the stereochemistry of a molecule can dramatically influence its biological activity. researchgate.net Methodologies for the asymmetric synthesis and resolution of similar alkynyl alcohols, such as 5-hexyn-3-ol (B10526), have been developed and are crucial for obtaining stereochemically defined building blocks. researchgate.netcdnsciencepub.com

The phenyl group and the alkyne create a conjugated system that influences the electronic properties of the molecule. This feature is particularly relevant in the design of materials with specific optical or electronic properties. Furthermore, the terminal alkyne can be functionalized in numerous ways, providing a gateway to a wide array of other molecular architectures.

Scope and Research Trajectories Pertaining to this compound

Current research involving this compound and related aryl-alkynyl alcohols is focused on several key areas. One major trajectory is the development of novel synthetic methodologies that utilize these compounds as key starting materials. This includes the exploration of new catalytic systems for stereoselective transformations, aiming to produce complex target molecules with high efficiency and stereocontrol. nih.gov

Another significant area of investigation is the application of these compounds in the synthesis of biologically active molecules. For example, derivatives of alkynyl alcohols are being explored for their potential as antimicrobial and antifungal agents. ontosight.ai The structural motif of this compound can be found within the backbones of various complex natural products and designed therapeutic agents.

Furthermore, research is being conducted on the use of these molecules in materials science. The rigid, linear nature of the alkyne unit, combined with the electronic properties of the aryl group, makes them attractive candidates for the construction of organic semiconductors, liquid crystals, and other functional materials. The Sonogashira cross-coupling reaction is a powerful tool in this context, enabling the synthesis of extended π-conjugated systems. researchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₄O |

| Molecular Weight | 174.243 g/mol |

| IUPAC Name | 6-phenylhex-5-yn-3-ol |

| CAS Number | Not explicitly found for this compound, but the related 5-hexyn-3-ol is 19780-84-8. nih.gov |

Table 2: Research Highlights Involving Related Alkynyl Alcohols

| Research Area | Key Findings | Relevant Compounds |

| Asymmetric Synthesis | Resolution of (±)-5-hexyn-3-ol was achieved via high-performance chromatography of its O-methyl mandelic esters. researchgate.net | (±)-5-hexyn-3-ol, O-methyl mandelic esters |

| Natural Product Synthesis | Chiral hex-5-yn-2-ones are valuable precursors for the synthesis of photosynthetic tetrapyrrole macrocycles. rsc.org | Chiral hex-5-yn-2-ones |

| Catalysis | Transition metal-catalyzed reactions, such as the Sonogashira coupling, are pivotal for functionalizing alkynes. wikipedia.org | Various alkynes and aryl halides |

| Medicinal Chemistry | Alkynyl alcohols and their derivatives are investigated for potential antimicrobial and antifungal properties. ontosight.ai | 5-Hexyn-3-ol and derivatives |

Structure

3D Structure

Properties

CAS No. |

172981-27-0 |

|---|---|

Molecular Formula |

C12H14O |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

6-phenylhex-5-yn-3-ol |

InChI |

InChI=1S/C12H14O/c1-2-12(13)10-6-9-11-7-4-3-5-8-11/h3-5,7-8,12-13H,2,10H2,1H3 |

InChI Key |

JVUYLVMRBQNROA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC#CC1=CC=CC=C1)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Phenyl 5 Hexyn 3 Ol

Enantioselective Synthesis and Stereochemical Control

Achieving high levels of enantiopurity is critical for the application of chiral molecules. For 6-phenyl-5-hexyn-3-ol, this can be accomplished either by separating a racemic mixture or by directly synthesizing the desired enantiomer through asymmetric methods.

Resolution of Racemic this compound via Diastereomeric Derivatization and Chromatographic Separation

A classical and robust method for obtaining enantiopure compounds is the resolution of a racemic mixture. This process involves converting the enantiomers into a pair of diastereomers, which have different physical properties and can be separated by standard laboratory techniques like chromatography.

For a structurally similar compound, (±)-5-hexyn-3-ol, a successful resolution was achieved by converting the racemic alcohol into its corresponding diastereomeric O-methyl mandelic esters. cdnsciencepub.comresearchgate.net This is accomplished by reacting the alcohol with an enantiopure chiral acid, such as (R)-(-)-O-methylmandelic acid chloride. The resulting diastereomeric esters can then be separated using high-performance liquid chromatography (HPLC). cdnsciencepub.com Following separation, the individual diastereomers are hydrolyzed to yield the enantiomerically pure (R)- and (S)-alcohols. cdnsciencepub.com This established methodology is directly applicable to the resolution of racemic this compound.

Table 1: Example of HPLC Resolution of Diastereomeric Esters of (±)-5-hexyn-3-ol This table is based on data for the analogous compound (±)-5-hexyn-3-ol and illustrates the principle of diastereomeric separation.

| Diastereomer | Absolute Configuration | Elution Order | Specific Rotation [α]D |

|---|---|---|---|

| Less Polar Ester | SS | First | +28° (c 1.9, CHCl₃) |

| More Polar Ester | SR | Second | +86° (c 1.1, CHCl₃) |

Data sourced from cdnsciencepub.com.

Asymmetric Induction in the Formation of the Chiral Carbinol Center

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another during a chemical reaction, guided by a chiral feature in the substrate, reagent, or catalyst. orgsyn.org This approach avoids the need for resolution by creating the desired stereocenter with high selectivity from the outset.

For the synthesis of this compound, this would typically involve the asymmetric addition of an ethyl nucleophile to the prochiral aldehyde, 4-phenyl-3-butynal. Catalytic enantioselective addition of organozinc reagents to aldehydes is a powerful method for this transformation. For instance, diethylzinc (B1219324) can be added to an aldehyde in the presence of a chiral catalyst, such as (-)-MIB (morpholinoisoborneol), to generate the corresponding secondary alcohol with high enantiomeric excess (ee). orgsyn.org This strategy allows for the direct and controlled formation of the chiral carbinol center in this compound.

Table 2: Asymmetric Addition of Diethylzinc to Aldehydes using a Chiral Ligand This table demonstrates the effectiveness of asymmetric induction for creating chiral alcohols similar to the target compound.

| Aldehyde | Chiral Ligand | Product Enantiomeric Excess (ee) | Yield |

|---|---|---|---|

| Benzaldehyde | (-)-MIB | 97% | 99% |

| Cyclohexanecarboxaldehyde | (-)-MIB | 95% | 98% |

| 3-Phenylpropionaldehyde | (-)-MIB | 96% | 91% |

Data adapted from principles described in orgsyn.org.

Biocatalytic Approaches to Chiral this compound and Analogues

Biocatalysis has emerged as a powerful and sustainable tool for producing enantiomerically pure compounds. Enzymes operate under mild conditions with high selectivity, offering green alternatives to traditional chemical methods. researchgate.net

For propargylic alcohols, several biocatalytic strategies are effective:

Kinetic Resolution: In a kinetic resolution, one enantiomer of a racemic mixture reacts faster in an enzyme-catalyzed transformation, leaving the unreacted enantiomer in high enantiopuric form. Lipases, such as Novozym-435 (Candida antarctica lipase (B570770) B), are widely used to catalyze the enantioselective acylation of racemic alcohols, yielding an enantioenriched acetate (B1210297) and the unreacted alcohol. acs.org

Dynamic Kinetic Resolution (DKR): DKR combines the enantioselective enzymatic reaction with in-situ racemization of the slower-reacting enantiomer. acs.orgd-nb.info This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. A combination of a lipase for acylation and an oxovanadium complex for racemization has been successfully applied to propargyl alcohols. acs.org

Deracemization Cascades: More advanced systems use a multi-enzyme cascade. For propargylic alcohols, a peroxygenase can oxidize the racemic alcohol to the corresponding ketone. researchgate.netnih.gov Subsequently, an enantioselective alcohol dehydrogenase (ADH) reduces the ketone to either the (R)- or (S)-alcohol, depending on the specific ADH chosen. This approach can achieve high yields and excellent enantiomeric excess. researchgate.netnih.gov

Table 3: Biocatalytic Deracemization of Racemic Propargylic Alcohols via an Oxidation-Reduction Cascade

| Substrate (Racemic Alcohol) | ADH Used | Product Configuration | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| 4-Phenylbut-3-yn-2-ol | LkADH | (S) | 99% | >99% |

| 4-Phenylbut-3-yn-2-ol | TbADH | (R) | 99% | >99% |

| 4-(4-Chlorophenyl)but-3-yn-2-ol | LkADH | (S) | 98% | >99% |

| 1-Phenylpent-1-yn-3-ol | LkADH | (S) | 99% | >99% |

Data sourced from researchgate.netnih.gov. LkADH = *Lactobacillus kefir ADH; TbADH = Thermoanaerobacter brokii ADH.*

Catalytic Approaches to the Synthesis of this compound Derivatives

Catalytic reactions, particularly those employing transition metals, provide highly efficient routes for constructing the carbon framework of complex molecules like this compound.

Palladium-Catalyzed Cross-Coupling Strategies for Constructing the Aryl-Alkyne Moiety

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by a palladium complex, typically in the presence of a copper(I) co-catalyst and an amine base. jcsp.org.pk

To construct the this compound skeleton, a Sonogashira coupling between iodobenzene (B50100) and 5-hexyn-3-ol (B10526) would be the most direct approach. This method has been successfully used to synthesize a closely related derivative, 1-(1-cyclopentenyl)-2,2-dimethyl-6-phenyl-5-hexyn-1-ol, by coupling iodobenzene with the corresponding terminal alkyne using a PdCl₂(PPh₃)₂ catalyst. nih.gov This demonstrates the viability of forming the crucial phenyl-alkyne bond to create the desired molecular backbone.

Table 4: Example of Palladium-Catalyzed Sonogashira Coupling to Form Phenyl-Alkyne Derivatives

| Aryl Halide | Alkyne | Pd Catalyst | Conditions | Yield |

|---|---|---|---|---|

| Iodobenzene | 1-(1-Cyclopentenyl)-2,2-dimethyl-5-hexyn-1-ol | PdCl₂(PPh₃)₂/CuI | Et₃N, DMF, RT, 3h | High (not specified) |

| 2-Bromo-1,4-dimethoxybenzene | 1-(1-Cyclopentenyl)-2,2-dimethyl-5-hexyn-1-ol | PdCl₂(PPh₃)₂/CuI | Et₃N, DMF, 80°C, 5h | High (not specified) |

| 4-Iodo-3-aminopyridine | 1-Phenyl-1-hexyne | Pd(OAc)₂/PPh₃ | K₂CO₃, DMF, 100°C, 30h | 48% |

Data sourced from nih.govclockss.org.

Multi-Component Reaction Sequences Utilizing this compound Precursors

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains significant portions of all starting materials. nih.govfrontiersin.org MCRs are prized for their atom economy, step economy, and ability to rapidly generate molecular complexity. rsc.orgnih.gov

While no specific MCR has been reported for the direct synthesis of this compound, known MCRs involving alkynes can be adapted to create its precursors. A prominent example is the A³ coupling (Aldehyde-Alkyne-Amine), a copper- or gold-catalyzed reaction that produces propargylamines. A variation of this could hypothetically involve the reaction of propanal, phenylacetylene (B144264), and an appropriate nitrogen nucleophile. The resulting propargylic amine could then be transformed into the target alcohol. The power of MCRs lies in their ability to construct complex backbones in a single, convergent step, representing a highly advanced and efficient synthetic pathway. rsc.org

Table 5: Examples of Multi-Component Reactions Involving Alkynes

| Reaction Type | Components | Catalyst | Product Type |

|---|---|---|---|

| CuAAC-Knoevenagel-Intramolecular Addition | Salicylaldehyde, Ethyl Azidoacetate, Phenylacetylene | CuI | 3-Triazolylcoumarin |

| A³ Coupling | Aldehyde, Alkyne, Secondary Amine | CuBr | Propargylamine |

| Ugi Four-Component | Aldehyde, Amine, Isocyanide, Carboxylic Acid | None | α-Acylamino Amide |

Optimization of Reaction Conditions and Yields for Diverse Synthetic Pathways

The synthesis of this compound, a secondary propargylic alcohol, is achieved through the nucleophilic addition of a phenylacetylide anion to propanal. The optimization of this transformation is crucial for maximizing yield and purity. Research into the synthesis of propargylic alcohols has explored various catalytic systems and reaction conditions to enhance efficiency and substrate scope. scispace.com

One of the most common and direct methods involves the alkynylation of aldehydes. scispace.com Traditional approaches often utilize stoichiometric amounts of strong organometallic bases like organolithium or Grignard reagents. scispace.com However, modern synthetic methods focus on catalytic processes that are milder and more efficient. For instance, the use of zinc oxide (ZnO) as a commercially available, inexpensive, and reusable catalyst has been demonstrated for the synthesis of propargylic alcohols under solvent-free conditions. scispace.com In a typical reaction, phenylacetylene is reacted directly with an aldehyde in the presence of ZnO. For aliphatic aldehydes like propanal, this method can afford the corresponding propargylic alcohol in excellent yields, often exceeding 95%, without the formation of aldol (B89426) condensation byproducts. scispace.com

Another powerful method for forming the aryl-alkyne bond is the Sonogashira cross-coupling reaction. mdpi.comnih.gov This palladium and copper co-catalyzed reaction couples a terminal alkyne with an aryl halide. mdpi.com While not a direct synthesis of this compound from propanal, a related structure, 3,3-dimethyl-6-phenyl-5-hexyn-1-ol, was synthesized by coupling iodobenzene with 3,3-dimethyl-5-hexyn-1-ol using a Pd(PPh₃)₄ catalyst, copper iodide as a co-catalyst, and triethylamine (B128534) as the base and solvent. This reaction proceeded to completion at room temperature, yielding the product in 80% after purification. nih.gov This highlights the effectiveness of the Sonogashira coupling for creating the phenyl-alkynyl moiety in complex molecules.

The optimization of these pathways involves fine-tuning several parameters, including the choice of catalyst, solvent, base, and temperature. For metal-catalyzed reactions, the ligand on the metal center can also significantly influence the outcome. In many procedures, high temperatures or strongly basic conditions can limit the substrate scope, leading to lower yields and side reactions. scispace.com The development of catalytic systems that operate under mild conditions is therefore a primary goal. scispace.com For example, dual photoredox-mediated catalysis with titanium has been shown to be effective for the propargylation of aldehydes. mdpi.com

The following table summarizes optimized conditions for representative synthetic pathways leading to propargylic alcohols, including those analogous to this compound.

| Pathway | Catalyst/Reagent | Solvent | Base | Temp. | Time (h) | Yield (%) | Ref. |

|---|---|---|---|---|---|---|---|

| ZnO-Catalyzed Alkynylation | ZnO (5 mol%) | Solvent-free | None | 80°C | 24 | 95-98 | scispace.com |

| Sonogashira Coupling | Pd(PPh₃)₄, CuI | Triethylamine | Triethylamine | RT | 4 | 80 | nih.gov |

| Grignard Reaction | Mg | THF | N/A | RT | - | - | cdnsciencepub.com |

| Biocatalytic Deracemization | rAaeUPO / LkADH | Phosphate Buffer/Isopropanol | N/A | RT | 5 | 94 | acs.org |

Green Chemistry Principles in the Preparation of Aryl-Alkynyl Alcohol Scaffolds

The integration of green chemistry principles into the synthesis of aryl-alkynyl alcohols like this compound is an area of increasing focus, aiming to reduce environmental impact and improve safety and efficiency. pnas.org Key strategies include the use of environmentally benign solvents, solvent-free reaction conditions, development of reusable catalysts, and atom-economic reactions. pnas.orgrsc.org

Solvent Selection and Solvent-Free Synthesis: Traditional organic synthesis often employs volatile and toxic organic solvents such as DMF, NMP, and chlorinated hydrocarbons. acs.org A major thrust in green chemistry is their replacement with safer, more sustainable alternatives. acs.org Bio-based solvents like γ-Valerolactone (GVL) and Cyrene have emerged as promising replacements for dipolar aprotic solvents in various transformations, including palladium-catalyzed cross-coupling reactions. acs.org Another class of green solvents receiving significant attention is deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors. researchgate.net These solvents are often biodegradable, non-flammable, and inexpensive, and have been successfully used in cross-coupling reactions. researchgate.net For instance, a ruthenium-catalyzed C-H alkynylation was demonstrated in a deep eutectic solvent based on choline (B1196258) chloride and glycerol. researchgate.net

Perhaps the most ideal green approach is the elimination of the solvent altogether. scispace.com As demonstrated in the ZnO-catalyzed synthesis of propargylic alcohols, reacting neat starting materials can lead to excellent yields, simplified workup procedures, and a significant reduction in chemical waste. scispace.com Synthesis in water is another highly attractive green alternative, and methods for the conversion of alkynes into secondary alcohols in aqueous media have been developed. thieme.de

| Green Solvent | Key Properties | Applicable Reactions | Ref. |

|---|---|---|---|

| Water | Non-toxic, non-flammable, inexpensive | Hydration, Transfer Hydrogenation | thieme.de |

| γ-Valerolactone (GVL) | Bio-derived, biodegradable, high boiling point | Pd-catalyzed cross-coupling, C-H activation | acs.org |

| Deep Eutectic Solvents (DES) | Biodegradable, non-toxic, recyclable, low vapor pressure | Ru-catalyzed alkynylation, cross-coupling | researchgate.net |

| Cyclopentyl methyl ether (CPME) | Low peroxide formation, high boiling point, hydrophobic | Organocatalyzed reactions | rsc.org |

Catalysis and Atom Economy: The use of catalysts is a cornerstone of green chemistry as it allows for reactions to proceed with higher efficiency and under milder conditions. The development of heterogeneous catalysts, such as the ZnO system, is particularly advantageous as they can be easily separated from the reaction mixture and reused, reducing waste and cost. scispace.com

Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is another critical principle. pnas.org Addition reactions, such as the direct alkynylation of an aldehyde, are highly atom-economical as all atoms from the reactants are incorporated into the final product. scispace.com Similarly, catalytic isomerization and redox isomerization reactions provide atom-economic routes to desired structures, avoiding the need for stoichiometric reagents. pnas.org Biocatalysis offers a powerful green platform for synthesizing enantiopure propargylic alcohols. acs.org The use of enzymes, such as unspecific peroxygenases (UPOs) and alcohol dehydrogenases (ADHs), can achieve high conversions and excellent enantioselectivity in aqueous media under ambient conditions. acs.org A one-pot, two-step cascade reaction employing these enzymes has been established for the deracemization of racemic propargylic alcohols, yielding both enantiopure alcohol and amine products with high efficiency. acs.org These biocatalytic methods represent a highly sustainable approach to producing chiral building blocks.

Investigation of Reactivity and Mechanistic Pathways Involving 6 Phenyl 5 Hexyn 3 Ol

Transformations of the Alkyne Moiety within 6-Phenyl-5-hexyn-3-ol

The carbon-carbon triple bond is a site of high electron density, making it susceptible to a variety of additive and cyclization reactions.

The controlled reduction of the alkyne in this compound can yield either the corresponding alkene or alkane, depending on the catalyst and reaction conditions employed. Selective hydrogenation to the alkene is a particularly valuable transformation. For instance, Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is commonly used for the syn-hydrogenation of alkynes to produce (Z)-alkenes. Applying these conditions to this compound would be expected to yield (Z)-6-phenyl-5-hexen-3-ol.

Conversely, dissolving metal reductions, such as with sodium in liquid ammonia, typically result in the anti-reduction of internal alkynes, which would produce (E)-6-phenyl-5-hexen-3-ol. Complete reduction to the corresponding alkane, 6-phenylhexan-3-ol, can be achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum dioxide (PtO₂) under a hydrogen atmosphere.

Table 1: Predicted Products of Selective Hydrogenation of this compound

| Reagent/Catalyst | Expected Major Product | Isomer |

|---|---|---|

| H₂, Lindlar's Catalyst | (Z)-6-Phenyl-5-hexen-3-ol | Z (cis) |

| Na, NH₃ (l) | (E)-6-Phenyl-5-hexen-3-ol | E (trans) |

| H₂, Pd/C | 6-Phenylhexan-3-ol | Alkane |

Hydrofunctionalization reactions introduce new functional groups across the alkyne. Hydroboration-oxidation is a two-step sequence that results in the anti-Markovnikov addition of water across the triple bond. The reaction of this compound with a borane (B79455) reagent like 9-borabicyclo[3.3.1]nonane (9-BBN), followed by oxidation with hydrogen peroxide and sodium hydroxide (B78521), would likely yield a mixture of regioisomeric enols that tautomerize to the corresponding ketones. The directing effect of the hydroxyl group and the steric hindrance of the phenyl group influence the regiochemical outcome.

Hydrostannylation involves the addition of a tin hydride across the alkyne, catalyzed by a palladium complex or initiated by radical means. This reaction creates vinylstannanes, which are versatile intermediates in cross-coupling reactions. The regioselectivity of hydrostannylation on an unsymmetrical internal alkyne like this compound is sensitive to the catalyst and substrate structure.

The alkyne functionality of this compound serves as an excellent component in cycloaddition reactions. For example, in a [3+2] cycloaddition with an azide (B81097), it can form a triazole ring. This "click chemistry" reaction is known for its high efficiency and functional group tolerance.

Annulation reactions can construct more complex carbocyclic or heterocyclic frameworks. Intramolecular reactions are possible if a suitable nucleophile is present elsewhere in the molecule. While this compound itself does not possess a tethered nucleophile for a simple intramolecular cyclization, its derivatives can be designed for such purposes. For instance, conversion of the hydroxyl group to a leaving group could initiate a cyclization cascade.

Reactions Involving the Hydroxyl Functional Group

The secondary alcohol in this compound can undergo oxidation to a ketone or participate in substitution and esterification reactions.

Oxidation of the secondary alcohol at the C-3 position readily yields the corresponding ketone, 6-phenyl-5-hexyn-3-one. A variety of reagents can accomplish this transformation without affecting the alkyne moiety. Common oxidants for this purpose include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern and Dess-Martin periodinane oxidations. These reagents are known for their mild conditions, which preserve the integrity of the triple bond.

Stronger oxidizing agents, such as potassium permanganate (B83412) or ozone, could potentially lead to cleavage of the carbon-carbon triple bond, resulting in the formation of carboxylic acids, which is generally an undesired pathway when the goal is ketone formation.

Table 2: Common Oxidizing Agents for the Conversion of this compound to 6-Phenyl-5-hexyn-3-one

| Oxidizing Agent | Typical Solvent | Conditions |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Anhydrous, Room Temp |

| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) | Room Temp |

| Swern Oxidation (Oxalyl chloride, DMSO, Et₃N) | Dichloromethane (CH₂Cl₂) | Low Temp (-78 °C to RT) |

The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. Treatment with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) would form 6-phenyl-5-hexyn-3-yl tosylate. This derivative can then be reacted with various nucleophiles to displace the tosylate group.

Esterification is another key reaction of the hydroxyl group. It can be achieved by reacting this compound with a carboxylic acid or its derivative (like an acid chloride or anhydride). For example, reaction with acetic anhydride (B1165640) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) would produce the corresponding acetate (B1210297) ester, 6-phenyl-5-hexyn-3-yl acetate. This reaction is often used for the protection of the alcohol functionality during multi-step syntheses.

Catalytic Dehydrogenation of this compound

The catalytic dehydrogenation of this compound has been explored as a method for its conversion into the corresponding ketone. Research in this area has particularly focused on homogeneous catalysis using ruthenium-based systems. uu.nl In these studies, the dehydrogenation is typically performed in the presence of a hydrogen acceptor, which facilitates the reaction by irreversibly consuming the hydrogen produced. uu.nl

One notable catalytic system employs a combination of triruthenium dodecacarbonyl, Ru₃(CO)₁₂, and triphenylphosphine (B44618) (PPh₃) as a ligand. uu.nluu.nl Diphenylacetylene, also known as tolane, has been identified as a suitable hydrogen acceptor for this transformation. uu.nluu.nl The reaction is generally conducted at elevated temperatures in a high-boiling solvent such as p-xylene. uu.nltue.nl

However, the dehydrogenation of this compound under these conditions is not straightforward. uu.nl Studies have shown that the reaction yields a complex mixture of products rather than a single ketone. uu.nluu.nl This complexity arises from the presence of the internal alkyne functionality within the molecule, which introduces alternative reaction pathways. uu.nltue.nl

| Catalyst System | Hydrogen Acceptor | Solvent | Temperature | Observation | Source |

|---|---|---|---|---|---|

| Ru₃(CO)₁₂ / PPh₃ | Tolane (Diphenylacetylene) | p-Xylene | 130 °C | Yielded a mixture of products. | uu.nl, tue.nl, uu.nl |

Studies on Transition Metal-Catalyzed Reactivity (e.g., Copper, Ruthenium)

The reactivity of this compound and structurally similar propargylic alcohols is significantly influenced by transition metal catalysts, with ruthenium and copper complexes enabling a variety of transformations.

Ruthenium-Catalyzed Reactions

Ruthenium complexes are effective catalysts for several reactions involving propargylic alcohols.

Dehydrogenation: As detailed in Section 3.3, Ru₃(CO)₁₂ in combination with PPh₃ catalyzes the dehydrogenation of this compound in the presence of tolane as a hydrogen acceptor. uu.nltue.nl This reaction, however, leads to multiple products due to competing reaction pathways involving the alkyne group. uu.nluu.nl

Redox Isomerization: Ruthenium complexes can catalyze the isomerization of propargylic alcohols to form α,β-unsaturated aldehydes and ketones. nih.gov For secondary propargylic alcohols, this transformation yields trans-enones exclusively. nih.gov This process represents an efficient reorganization of the internal oxidation state of the molecule. nih.gov

Addition of Carboxylic Acids: In aqueous media, ruthenium catalysts can promote the addition of carboxylic acids to terminal propargylic alcohols, resulting in the formation of β-oxo esters. mdpi.com This reaction is considered highly atom-economical. mdpi.com

Cycloisomerization: Ruthenium catalysts have been shown to effect the cycloisomerization of alkynols to produce cyclic enol ethers. ecust.edu.cn These reactions often exhibit high regioselectivity, exclusively yielding endo-cyclization products in high yields. ecust.edu.cn

Copper-Catalyzed Reactions

While specific studies on copper-catalyzed reactions of this compound are limited, research on the closely related compound 5-hexyn-3-ol (B10526) demonstrates the utility of copper catalysts. In one study, Copper(II) was used to facilitate a three-component reaction involving 5-hexyn-3-ol, phenylhydrazine (B124118), and a steroid derivative (3,17-aldol-estradiol) to synthesize a complex phenylhydrazine derivative. pnu.ac.irpnu.ac.ir This highlights the role of copper in promoting multi-component assembly reactions involving alkynol substrates. pnu.ac.ir

| Metal Catalyst | Reaction Type | Substrate(s) | Product Type | Key Findings | Source |

|---|---|---|---|---|---|

| Ruthenium | Dehydrogenation | This compound | Mixture of products | Competing pathways due to internal alkyne. | uu.nl, uu.nl |

| Ruthenium | Redox Isomerization | Propargylic Alcohols | trans-Enones | Exclusive formation of trans isomer. | nih.gov |

| Ruthenium | Addition of Carboxylic Acids | Propargylic Alcohols, Carboxylic Acids | β-Oxo esters | Atom-economical transformation in water. | mdpi.com |

| Copper(II) | Three-Component Reaction | 5-Hexyn-3-ol, Phenylhydrazine, Steroid | Phenylhydrazine derivative | Demonstrates utility in multi-component synthesis. | pnu.ac.ir, pnu.ac.ir |

Mechanistic Investigations of Reaction Selectivity and Pathway Elucidation

The presence of both an alcohol and an alkyne functionality in this compound gives rise to complex mechanistic possibilities, particularly in transition metal-catalyzed reactions.

In the ruthenium-catalyzed dehydrogenation using Ru₃(CO)₁₂/PPh₃ and tolane, the formation of product mixtures points to a complex reaction network. uu.nl A key mechanistic question revolves around the fate of the ruthenium-hydride intermediate formed after the initial dehydrogenation of the alcohol. uu.nltue.nl This hydride species has two potential pathways for hydrogen transfer:

Intramolecular Transfer: The hydride can be transferred to the triple bond within the same this compound molecule. uu.nluu.nltue.nl

Intermolecular Transfer: The hydride can be transferred to a separate molecule, either another molecule of this compound or the designated hydrogen acceptor, tolane. uu.nluu.nltue.nl

The competition between these pathways is a likely reason for the observed mixture of products, as intramolecular transfer would lead to reduction of the alkyne, while intermolecular transfer to tolane is the desired productive step for oxidation. uu.nl

Mechanistic studies on related ruthenium-catalyzed isomerizations of propargylic alcohols provide further insight. nih.gov Deuterium labeling experiments in these systems suggest that the process does not proceed via an intermolecular hydrogen transfer mediated by a ruthenium hydride. nih.gov Instead, the mechanism is proposed to involve a propargylic hydride migration followed by the protic cleavage of the resulting vinylruthenium intermediate. nih.gov

For the ruthenium-catalyzed addition of carboxylic acids to propargylic alcohols to form β-oxo esters, the proposed mechanism involves the initial coordination of the alkyne to the ruthenium center. mdpi.com This is followed by a sequence of steps including nucleophilic attack of the carboxylate, rearrangement, and release of the final product, regenerating the catalyst. mdpi.com The selectivity of these reactions is highly dependent on the catalyst structure and reaction conditions. mdpi.com

Advanced Spectroscopic and Analytical Characterization Techniques in Research on 6 Phenyl 5 Hexyn 3 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 6-phenyl-5-hexyn-3-ol. While specific experimental data for this exact compound is not widely published, a detailed analysis of its structure allows for the prediction of its ¹H and ¹³C NMR spectra. uu.nltue.nl These predictions are based on established chemical shift ranges and coupling constants for similar structural motifs.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The ethyl group would present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons. The protons of the methylene group adjacent to the alkyne (at C4) would likely appear as a doublet of doublets, coupling to the chiral center's proton. The methine proton at the chiral center (C3) would exhibit complex splitting, coupling to the adjacent methylene groups. The aromatic protons on the phenyl ring would typically appear in the downfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data, with distinct signals for each of the 12 carbon atoms. The carbons of the phenyl ring would resonate in the aromatic region (approx. 120-140 ppm), while the two sp-hybridized carbons of the alkyne moiety would appear in the range of 70-90 ppm. The carbon bearing the hydroxyl group (C3) would be found further downfield compared to the other aliphatic carbons due to the electronegativity of the oxygen atom.

A predicted summary of the NMR data is presented below.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1-H₃ | ~0.9 - 1.1 (triplet) | ~10 - 15 |

| C2-H₂ | ~1.5 - 1.7 (quartet) | ~25 - 35 |

| C3-H | ~3.6 - 3.8 (multiplet) | ~65 - 75 |

| C4-H₂ | ~2.4 - 2.6 (doublet of doublets) | ~20 - 30 |

| C5 | - | ~80 - 90 |

| C6 | - | ~85 - 95 |

| Phenyl C-H | ~7.2 - 7.5 (multiplets) | ~128 - 132 |

| Phenyl C (quaternary) | - | ~122 - 124 |

Chiroptical Spectroscopy (e.g., CD, ORD) for Absolute Configuration Assignment

Since this compound possesses a chiral center at the C3 position, it can exist as two non-superimposable mirror images, or enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are instrumental in distinguishing between these enantiomers and assigning their absolute configuration (R or S).

These techniques measure the differential interaction of chiral molecules with left- and right-circularly polarized light. After separating the enantiomers, their respective CD spectra will be perfect mirror images of each other. However, the parent alcohol may not have a suitable chromophore to produce a strong CD signal in an accessible spectral region. In such cases, derivatization with a chromophoric auxiliary is a common strategy. For instance, esterification of the alcohol with a chiral acid that contains a strong chromophore, such as (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid), creates diastereomeric esters. nih.gov The known configuration of the auxiliary allows for the determination of the alcohol's absolute configuration by analyzing the resulting CD spectrum, often using the exciton (B1674681) chirality method. nih.gov

High-Resolution Mass Spectrometry and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the determination of the elemental formula of this compound (C₁₂H₁₄O). Electron Ionization (EI) mass spectrometry further provides structural information through the analysis of fragmentation patterns. While specific HRMS data for this compound is scarce, the fragmentation pathways can be predicted based on the functional groups present.

The molecular ion (M⁺) would be observed, and key fragmentation patterns would include:

Loss of an ethyl group (M-29): Alpha-cleavage next to the hydroxyl group is a common pathway for secondary alcohols, leading to a resonance-stabilized cation.

Loss of water (M-18): Dehydration is a typical fragmentation for alcohols.

Propargylic cleavage: Cleavage of the C3-C4 bond is favorable due to the stability of the resulting propargylic cation.

Formation of the tropylium (B1234903) ion (m/z 91): A characteristic fragment for compounds containing a benzyl (B1604629) group, formed through rearrangement.

| m/z Value | Predicted Fragment | Fragmentation Pathway |

|---|---|---|

| 174.1045 | [C₁₂H₁₄O]⁺ | Molecular Ion (M⁺) |

| 159.0810 | [C₁₂H₁₁]⁺ | Loss of H₂O and H |

| 145.0966 | [C₁₀H₁₃O]⁺ | Loss of ethyl group [M-C₂H₅]⁺ |

| 91.0548 | [C₇H₇]⁺ | Tropylium ion |

| 77.0391 | [C₆H₅]⁺ | Phenyl cation |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bond Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is essential for identifying the functional groups within this compound.

FT-IR Spectroscopy: The FT-IR spectrum provides a characteristic fingerprint of the molecule. Key absorption bands for this compound are expected at:

A broad band around 3600-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.

Stretching vibrations for sp³ C-H bonds just below 3000 cm⁻¹.

Aromatic sp² C-H stretching vibrations just above 3000 cm⁻¹.

A weak but sharp absorption for the C≡C triple bond stretch, typically in the 2260-2100 cm⁻¹ region.

Aromatic C=C bond stretching vibrations in the 1600-1450 cm⁻¹ range. cdnsciencepub.comnih.govnist.gov

Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR. The non-polar, symmetric C≡C triple bond, which gives a weak signal in FT-IR, would be expected to produce a strong signal in the Raman spectrum, providing confirmatory evidence for the alkyne group. nih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretch | 3600 - 3200 | Strong, Broad |

| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium |

| C-H (Aliphatic) | Stretch | 3000 - 2850 | Medium-Strong |

| C≡C (Alkyne) | Stretch | 2260 - 2100 | Weak-Medium |

| C=C (Aromatic) | Stretch | 1600 - 1450 | Medium |

| C-O (Alcohol) | Stretch | 1260 - 1000 | Strong |

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography provides unambiguous proof of molecular structure, including relative and absolute stereochemistry. However, the technique requires a well-ordered single crystal. Small molecules like this compound are often oils or low-melting solids, making them unsuitable for direct crystallographic analysis.

The established method to overcome this is to convert the alcohol into a crystalline derivative. nih.gov Esterification with a bulky, rigid carboxylic acid, such as camphorsultam-dichlorophthalic acid (CSDP acid) or 3,5-dinitrobenzoic acid, can induce crystallization. nih.govscirp.org If a racemic sample of the alcohol is derivatized with an enantiomerically pure acid, two diastereomers are formed, which can often be separated (see section 4.7) and crystallized individually. An X-ray structure of one of the diastereomeric derivatives would reveal the spatial arrangement of all atoms, and since the absolute configuration of the derivatizing agent is known, the absolute configuration (R or S) of the chiral center at C3 in the alcohol can be definitively assigned. nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface and Oxidation State Analysis in Heterogeneous Catalysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of the top few nanometers of a material. In the context of this compound, XPS is not used to analyze the alcohol itself, but rather the heterogeneous catalysts involved in its reactions, such as the selective hydrogenation of its alkyne group. capes.gov.br

For example, in a reaction where this compound is hydrogenated over a palladium catalyst, XPS would be used to characterize the catalyst before and after the reaction. researchgate.netscispace.commpg.de Analysis of the Pd 3d core level spectrum can distinguish between metallic palladium (Pd(0)), the active species, and oxidized palladium (Pd(II)), which may be a precursor or a deactivated state. The formation of palladium carbide or palladium hydride phases, which can significantly influence catalytic activity and selectivity, can also be detected by shifts in the Pd binding energies. scispace.commpg.de This information is critical for understanding the catalyst's behavior and optimizing reaction conditions. mdpi.com

| Element | Orbital | Chemical State | Typical Binding Energy (eV) |

|---|---|---|---|

| Pd | 3d₅/₂ | Metallic Pd(0) | ~335.0 - 335.3 |

| Pd | 3d₅/₂ | Palladium Oxide (PdO) | ~336.0 - 336.5 |

| Pd | 3d₅/₂ | Palladium Carbide (PdCx) | ~335.6 - 335.8 |

| C | 1s | Adventitious Carbon | ~284.8 (Reference) |

| O | 1s | Lattice Oxygen (e.g., in support) | ~530.0 - 532.0 |

Advanced Chromatographic Techniques (e.g., Chiral HPLC) for Enantiomeric Purity and Separation Studies

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation, purification, and analysis of this compound. To separate its enantiomers, chiral HPLC is required.

There are two primary strategies for the chiral resolution of this alcohol:

Direct Method: The racemic mixture is passed through an HPLC column containing a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are often effective at resolving the enantiomers of alcohols through differential interactions (e.g., hydrogen bonding, π-π stacking, dipole-dipole interactions) with the chiral grooves of the stationary phase. researchgate.net The two enantiomers will have different retention times, allowing for their separation and quantification.

Indirect Method: The racemic alcohol is first reacted with an enantiomerically pure chiral derivatizing agent (e.g., O-methyl mandelic acid chloride or a picolinic acid derivative) to form a mixture of diastereomers. cdnsciencepub.comclockss.orgresearchgate.net These diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) silica (B1680970) gel HPLC column. scirp.orgscirp.org After separation, the derivatizing agent can be cleaved to yield the pure, individual enantiomers of this compound.

In both methods, the relative areas of the two peaks in the chromatogram are used to determine the enantiomeric excess (ee) of a non-racemic mixture, a critical measure of its optical purity.

Computational and Theoretical Investigations of 6 Phenyl 5 Hexyn 3 Ol

Density Functional Theory (DFT) Calculations for Molecular Properties and Electronic Structure

Density Functional Theory (DFT) has become a powerful tool for investigating the molecular properties and electronic structure of organic molecules like 6-Phenyl-5-hexyn-3-ol. DFT calculations balance computational cost and accuracy, making them suitable for medium-sized systems. researchgate.net

Molecular Geometry and Energetics: DFT methods are frequently used to determine the optimized ground-state geometry of molecules. For this compound, a typical calculation might employ a functional like B3LYP or M06-2X with a basis set such as 6-311+G(d,p) to predict bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net These calculations can also provide thermodynamic properties like the enthalpy of formation and Gibbs free energy. chemeo.com

Illustrative DFT-Calculated Structural Parameters for this compound | Parameter | Atom 1 | Atom 2 | Atom 3 | Calculated Value (B3LYP/6-311+G(d,p)) | | :--- | :--- | :--- | :--- | :--- | | Bond Length | C5 | C6 | - | ~1.21 Å | | Bond Length | C3 | O | - | ~1.43 Å | | Bond Angle | C4 | C3 | O | ~109.5° | | Dihedral Angle | C4 | C5 | C6 | Phenyl Ring | ~180° | Note: This data is illustrative of typical DFT calculation outputs.

Electronic Properties: The electronic structure of this compound can be elucidated through analysis of its molecular orbitals. DFT calculations provide energies for the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.

Furthermore, Natural Bond Orbital (NBO) analysis, often performed as a post-processing step to DFT calculations, can offer insights into charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation. researchgate.net This analysis would reveal the partial charges on the hydroxyl oxygen and the acetylenic carbons, which are key to understanding the molecule's reactivity.

Conformational Analysis and Energy Minimization Studies

Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify stable conformers (local minima) and the energy barriers between them (saddle points). This is achieved by rotating specific dihedral angles and calculating the energy at each step. The resulting low-energy conformers represent the most probable shapes the molecule will adopt.

Energy minimization studies are crucial for refining the geometry of each identified conformer to find the most stable arrangement of atoms. These studies are essential for understanding how the flexible ethyl group and the bulky phenyl group orient themselves to minimize steric hindrance. The presence of the hydroxyl group also introduces the possibility of intramolecular hydrogen bonding, which could stabilize certain conformations. Such large amplitude motions are a key focus in computational studies of flexible molecules. researchgate.net

Illustrative Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (H-O-C3-C4) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

|---|---|---|---|

| A (Global Minimum) | ~60° (gauche) | 0.00 | 75.1 |

| B | ~180° (anti) | 0.85 | 20.5 |

| C | -60° (gauche) | 1.50 | 4.4 |

Note: This data is hypothetical and for illustrative purposes only.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides a framework for modeling the reaction pathways involved in the synthesis or transformation of this compound. By mapping the potential energy surface, researchers can identify the most favorable reaction mechanism.

This modeling involves locating the transition state (TS) for each step of a proposed reaction. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. DFT calculations are widely used to optimize the geometry of these transition states and calculate their energies. mdpi.com The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate.

For instance, in a potential synthesis of this compound, such as the addition of an ethylmagnesium bromide to 4-phenyl-3-butyn-2-one, computational modeling could be used to:

Confirm the proposed stepwise or concerted nature of the reaction.

Calculate the activation energies for competing pathways.

Analyze the geometry of the transition state to understand the stereochemical outcome of the reaction, which is critical for this chiral molecule.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are invaluable for predicting and interpreting the spectroscopic data of molecules, including Nuclear Magnetic Resonance (NMR), infrared (IR), and Raman spectra.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method is frequently employed in conjunction with DFT functionals like B3LYP to calculate the magnetic shielding tensors for each nucleus. mdpi.com These values are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (TMS).

Comparing the calculated chemical shifts with experimental data can help confirm the structure of this compound and aid in the assignment of complex spectra. mdpi.com The accuracy of these predictions has improved significantly, with machine learning and quantum mechanical approaches offering results that are often very close to experimental values. nih.gov

Illustrative Comparison of Predicted and Experimental ¹H NMR Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H on C3 | 4.45 | Triplet |

| Phenyl Hs | 7.20 - 7.40 | Multiplet |

| Methylene (B1212753) Hs (C4) | 2.65 | Multiplet |

| Methylene Hs (C2) | 1.70 | Multiplet |

| Methyl Hs (C1) | 1.05 | Triplet |

Note: This data is illustrative and based on typical values for similar structural motifs.

Vibrational Spectra: Theoretical calculations can also predict the vibrational frequencies that correspond to IR and Raman spectral bands. researchgate.net Harmonic frequency calculations are standard, but for greater accuracy, anharmonic calculations can be performed. researchgate.net These calculations help in assigning specific absorption bands to the corresponding molecular motions, such as the O-H stretch, the C≡C stretch, and the phenyl ring vibrations.

Quantum Chemical Studies of Intermolecular Interactions

The hydroxyl group and the phenyl ring of this compound make it capable of engaging in a variety of non-covalent interactions, which are fundamental to its behavior in the solid state and in solution. mdpi.comnih.gov

Hydrogen Bonding: The most significant intermolecular interaction for this compound is hydrogen bonding. The hydroxyl group can act as both a hydrogen bond donor (via the H atom) and a hydrogen bond acceptor (via the O atom's lone pairs). Quantum chemical calculations can be used to model dimers or larger clusters of the molecule, determining the geometry and strength of these hydrogen bonds.

π-Interactions: The electron-rich phenyl group can participate in several types of π-interactions: acs.org

π-π Stacking: Interactions between the phenyl rings of two adjacent molecules.

C-H···π Interactions: Where a C-H bond from a neighboring molecule interacts with the face of the phenyl ring.

O-H···π Interactions: A specific type of hydrogen bond where the hydroxyl group of one molecule interacts with the π-system of another molecule's phenyl ring.

Computational tools like Symmetry-Adapted Perturbation Theory (SAPT) or DFT with dispersion corrections (e.g., B3LYP-D3) are used to quantify the energy of these weak interactions. nih.gov Understanding the balance between hydrogen bonding and π-interactions is crucial for predicting crystal packing and supramolecular assembly. ub.edu

Potential Applications of 6 Phenyl 5 Hexyn 3 Ol in Advanced Organic Synthesis and Materials Science

Chiral Building Block in Asymmetric Synthesis

The presence of a stereogenic center at the C-3 position makes 6-phenyl-5-hexyn-3-ol a valuable chiral building block in asymmetric synthesis. Enantioenriched propargylic alcohols are crucial intermediates for the synthesis of a variety of chiral molecules. nih.gov The stereochemistry of the alcohol can direct the stereochemical outcome of subsequent reactions, a fundamental principle in the synthesis of enantiomerically pure compounds.

Methods for the asymmetric synthesis of propargylic alcohols, including this compound, often involve the enantioselective alkynylation of aldehydes. nih.gov This can be achieved using chiral catalysts, such as those based on amino alcohols and zinc(II) triflate, which facilitate the addition of an alkyne to an aldehyde with high enantioselectivity. nih.gov For instance, the resolution of (±)-5-hexyn-3-ol has been successfully achieved by high-performance chromatography of its O-methyl mandelic esters, and the absolute configuration of the enantiomers was determined by comparison with an authentic sample prepared from D(+)-glucose. researchgate.net This demonstrates a viable pathway to obtaining enantiomerically pure starting materials for further synthetic transformations.

The utility of chiral propargylic alcohols like this compound is vast. They serve as precursors to other important chiral structures such as allenes, quarternary carbon stereogenic centers, and selectively reduced alkanes or alkenes. nih.gov Furthermore, they can be employed in metal-catalyzed cycloadditions to form complex cyclic structures. nih.gov

Intermediate in the Total Synthesis of Complex Natural Products and Analogues

This compound and its derivatives have been utilized as key intermediates in the total synthesis of complex natural products. The combination of its functionalities allows for the construction of intricate molecular architectures.

One notable application is in the synthesis of butenolides, which are five-membered lactones that form the core of many natural products. rug.nl The synthesis of these compounds often involves the cyclization of precursors derived from acetylenic alcohols. organic-chemistry.org For example, a lipase-catalyzed enantioselective lactonization of racemic methyl 6-phenyl-4-hydroxy-5-hexynoate has been used to produce (R)-6-phenyl-5-hexyn-4-olide, a direct precursor to a butenolide derivative. tandfonline.com This lactone was then used in the synthesis of the (4R,5R)-isomer of 5-hydroxy-6-phenyl-4-hexanolide, a substance known to induce lateral root formation. tandfonline.com

The synthesis of other natural products, such as the antitumor agent polycarcin V, also relies on building blocks that can be conceptually derived from acetylenic alcohols. acs.org The strategic placement of the hydroxyl and alkyne groups in this compound allows for a variety of chemical manipulations, including cyclizations and functional group interconversions, which are essential steps in the assembly of complex natural product skeletons. researchgate.net

Table 1: Examples of Natural Product Synthesis Involving Acetylenic Alcohol Intermediates

| Natural Product/Analogue | Key Intermediate Derived from Acetylenic Alcohol | Synthetic Strategy |

| (4R,5R)-5-Hydroxy-6-phenyl-4-hexanolide | (R)-6-Phenyl-5-hexyn-4-olide | Lipase-catalyzed enantioselective lactonization tandfonline.com |

| Butenolide Scaffolds | Various substituted butenolides | Cyclization of keto acids and tertiary alcohols organic-chemistry.org |

Precursor for the Development of Novel Pharmaceutical Intermediates (Non-Medical Applications)

The structural motifs present in this compound are found in many biologically active molecules. Consequently, this compound serves as a valuable precursor for the synthesis of novel pharmaceutical intermediates. It is important to note that the focus here is on the chemical synthesis and not the medical applications of the resulting compounds.

Propargyl alcohols are versatile intermediates in organic synthesis. rsc.org They can be transformed into a wide array of functional groups and molecular scaffolds. For example, 1-phenyl-1-hexyn-3-ol (B167968) is used as a chemical intermediate for the synthesis of various pharmaceuticals. lookchem.com Derivatives of 5-hexyn-3-ol (B10526) have been investigated for their potential as building blocks in medicinal chemistry. ontosight.ai

The synthesis of these intermediates often involves the reaction of a ketone with an alkali metal hydroxide (B78521) followed by treatment with acetylene (B1199291). google.com This method provides a straightforward route to tertiary acetylenic alcohols, which can be further modified. The development of efficient synthetic methods for these intermediates is an active area of research.

Monomer or Ligand in Polymer Chemistry and Functional Material Design

The alkyne functionality in this compound makes it a suitable candidate for use as a monomer in polymer chemistry. The polymerization of acetylenic compounds can lead to the formation of conjugated polymers with interesting electronic and optical properties. While the direct polymerization of this compound is not widely reported, the polymerization of related phenylacetylene (B144264) derivatives is a well-established field. acs.org

The reactivity of the alkyne group can be harnessed in polymerization reactions such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in click chemistry. rsc.org The hydroxyl group can be used to attach the monomer to a polymer backbone or to initiate polymerization.

Furthermore, the ability of the phenyl and alkyne groups to coordinate with metal ions suggests that this compound could act as a ligand in the design of functional materials, such as metal-organic frameworks (MOFs). The specific geometry and electronic properties of the ligand would influence the structure and properties of the resulting material.

Table 2: Potential Roles in Polymer and Materials Chemistry

| Application Area | Potential Role of this compound | Key Functional Groups |

| Polymer Chemistry | Monomer | Alkyne, Hydroxyl |

| Functional Materials | Ligand for Metal Complexes | Phenyl, Alkyne, Hydroxyl |

Role in Supramolecular Chemistry and Host-Guest Interactions

The aromatic phenyl group and the electron-rich alkyne in this compound make it a candidate for participation in supramolecular chemistry and host-guest interactions. These non-covalent interactions are crucial for the self-assembly of complex architectures.

Phenylacetylene derivatives are known to engage in π-stacking interactions. researchgate.net The phenyl ring of this compound can interact with other aromatic systems, leading to the formation of ordered structures. The hydroxyl group can participate in hydrogen bonding, further directing the self-assembly process.

In host-guest chemistry, a host molecule can encapsulate a guest molecule. While specific studies involving this compound as a guest are not prevalent, related phenylacetylene structures have been investigated. For example, cycloparaphenyleneacetylenes, which are cyclic structures composed of phenylacetylene units, have been studied as host molecules for fullerenes. researchgate.net The interactions in these systems are dominated by π-π stacking and van der Waals forces. The principles governing these interactions are also applicable to the potential role of this compound in forming complexes with suitable host molecules.

Future Research Directions and Emerging Trends for 6 Phenyl 5 Hexyn 3 Ol Studies

Exploration of Unconventional Reactivity and Novel Catalytic Systems

The future study of 6-Phenyl-5-hexyn-3-ol is poised to move beyond its standard transformations, exploring unconventional reactivity patterns under novel catalytic conditions. The presence of the hydroxyl group, the internal alkyne, and the phenyl ring offers a rich playground for catalytic innovation.

Research is anticipated to focus on transition metal-catalyzed reactions that can selectively engage different functionalities of the molecule. For instance, while ruthenium has been explored for propargylic substitutions, future work could involve novel rhenium(I) complexes, which have shown efficiency in isomerizing terminal propargylic alcohols to α,β-unsaturated carbonyl compounds. rsc.org Similarly, catalysts based on copper, gold, or platinum could unlock unique cyclization, addition, or rearrangement pathways. One study noted that while many alcohols with unsubstituted acetylenes yield numerous by-products in certain reactions, substituted acetylenes like this compound also produce mixtures, indicating a complex reactivity landscape that warrants further investigation with tailored catalytic systems. uu.nl

A significant area of development will likely be the direct catalytic substitution of the propargylic alcohol moiety, which is a highly desirable method. rsc.org The development of diverse catalysts, including Lewis acids, transition metals, and Brønsted acids, will be crucial. rsc.orgnih.gov For example, cobalt(III) Schiff base complexes have been shown to be effective in the carboxylative cyclization of propargyl alcohols with CO2 to yield α-alkylidene cyclic carbonates, a reaction class that could be extended to this compound. bohrium.com

| Potential Reaction Type | Catalyst System Example | Potential Product Class | Significance |

| Isomerization | Rhenium(I) Carbonyl Complexes rsc.org | α,β-Unsaturated Ketones | Access to valuable conjugated systems from a readily available alcohol. |

| Propargylic Substitution | FeCl₃ or Cu(BF₄)₂ nih.gov | Propargyl Ethers, Amines, or Enynes | Direct, atom-economical formation of C-O, C-N, and C-C bonds. |

| Cycloisomerization | Gold(I) or Platinum(II) Catalysts | Substituted Furans or Pyrroles | Rapid construction of heterocyclic scaffolds from an acyclic precursor. |

| Carboxylative Cyclization | Silver-Carbene or Cobalt(III) Complexes bohrium.comrsc.org | α-Alkylidene Cyclic Carbonates | Utilization of CO₂ as a C1 building block for creating functionalized carbonates. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methods involving this compound from traditional batch processing to continuous flow and automated platforms represents a major trend. Flow chemistry offers enhanced safety, better control over reaction parameters, and improved scalability. rsc.orgnih.gov

The synthesis of derivatives from propargylic alcohols, such as α-alkylidene cyclic carbonates via CO₂ coupling, has been successfully demonstrated in continuous flow systems, achieving quantitative conversions in minutes. rsc.orgrsc.org This methodology could be directly applied to this compound, enabling the rapid and scalable production of its carbonate derivatives. rsc.org Furthermore, flow chemistry facilitates "telescoped" syntheses where intermediates are generated and consumed in a continuous sequence without isolation. nih.govbeilstein-journals.org This is particularly advantageous for creating propargylic amines from alcohols, a process that can involve hazardous azide (B81097) intermediates but is made safer and more efficient in a flow setup. nih.gov

The development of heterogeneous catalysts, such as polymer-supported silver-carbene systems or palladium-immobilized monoliths, is critical for the success of flow processes, as they allow for easy separation and reuse, minimizing product contamination. rsc.orgresearchgate.netbeilstein-journals.org

| Parameter | Batch Processing | Continuous Flow Processing | Advantage of Flow |

| Reaction Time | Hours to days | Seconds to minutes rsc.orgnih.gov | Drastically increased throughput and efficiency. |

| Safety | Handling of potentially unstable intermediates in bulk. | On-demand generation and immediate consumption of hazardous species. nih.gov | Minimized risk and safer operation. |

| Scalability | Often requires significant re-optimization for scale-up. | Scalable by extending operation time ("scaling out"). rsc.org | More predictable and linear scalability. |

| Process Control | Gradients in temperature and concentration are common. | Superior heat and mass transfer, precise control over residence time. nih.gov | Higher selectivity and reproducibility. |

| Purification | Requires workup and isolation after each step. | Can be "telescoped" to avoid intermediate purification. nih.gov | Reduced waste, time, and resource consumption. |

Development of Smart Materials and Sensors Incorporating this compound Derivatives

The phenylacetylene (B144264) moiety within this compound makes it an excellent candidate for polymerization and incorporation into functional materials. Poly(phenylacetylene)s are conjugated polymers known for their interesting optical and electronic properties. oborolabs.comresearchgate.net Future research is expected to focus on creating novel polymers and materials derived from this compound for applications in smart materials and chemical sensors.

One promising avenue is the synthesis of alkyne-based 3D polymers that can act as fluorescent probes for detecting specific ions, such as chromium(VI). mdpi.comresearchgate.net The polymerization of this compound or its derivatives could lead to materials with tailored properties for environmental sensing. Furthermore, the terminal alkyne group is a key component for creating self-healing materials or stimuli-responsive organogels. researchgate.netthieme-connect.de For example, simple acetylene (B1199291) derivatives with hydrogen-bonding units can form self-assembled fibrillar networks that respond to anions, suggesting a role as smart materials for pollutant removal. researchgate.net

Additionally, self-assembled monolayers (SAMs) on gold surfaces using terminal alkynes have shown superior stability compared to traditional thiol-based SAMs, positioning them as valuable candidates for advanced biosensor development. acs.org Derivatives of this compound could be used to create robust and sensitive sensor surfaces.

| Material Type | Derived From | Key Property | Potential Application |

| Conjugated Polymers | Polymerized this compound | Photoluminescence, Conductivity researchgate.net | Organic light-emitting diodes (OLEDs), advanced coatings. oborolabs.com |

| Fluorescent 3D Polymers | Co-polymerization with other monomers | Aggregation-Induced Emission (AIE) mdpi.comresearchgate.net | Selective ion sensors (e.g., for heavy metals). mdpi.com |

| Stimuli-Responsive Gels | Functionalized Derivatives | Sol-to-gel transition in response to anions researchgate.net | Environmental pollutant removal, "smart" oil scavenging. researchgate.net |

| Self-Assembled Monolayers | Thiol- or Alkyne-functionalized Derivatives | High hydrolytic and thermal stability on gold acs.org | Robust platforms for electrochemical biosensors. |

| Cyclic Polymers | Tungsten-catalyzed cyclopolymerization | Unique refractive index and viscoelastic properties oborolabs.com | High-performance coatings and nanotechnology. |

Interdisciplinary Research at the Interface of Synthetic Organic Chemistry and Chemical Biology (Non-Clinical Contexts)

In the non-clinical realm of chemical biology, the alkyne functionality of this compound is a powerful handle for bioorthogonal chemistry. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," allows for the precise and efficient labeling of biomolecules. numberanalytics.commdpi.comacs.org

Future research will likely involve modifying this compound to create specialized chemical probes. By attaching it to fluorophores, it can be used to visualize biological processes or label specific cellular components like glycoconjugates. mdpi.comacs.org For instance, alkyne-functionalized fluorescent probes are synthesized to react with azide-tagged biomolecules for microscopic imaging. mdpi.com The development of fluorogenic probes, which become fluorescent only upon reaction, is a particularly active area, as it allows for no-wash imaging of cells with high signal-to-noise ratios. acs.org

Furthermore, alkyne-tagged molecules serve as tools to assay enzyme activity and substrate specificity. nih.gov Libraries of fully functionalized probes, often containing a diazirine for photocrosslinking and a terminal alkyne for detection, are used to identify protein-ligand interactions directly within cells. enamine.net Derivatives of this compound could be incorporated into such libraries to explore new biological interactions.

| Application Area | Probe Design Principle | Detection/Analysis Method | Research Goal |

| Bioimaging | Covalent attachment of this compound derivative to a fluorophore (e.g., Safirinium). mdpi.com | Fluorescence Microscopy, PLIM rsc.org | Visualizing the localization and dynamics of azide-labeled biomolecules in fixed cells. rsc.org |

| Protein Labeling | Use of fluorogenic alkyne probes that "turn on" upon CuAAC reaction with an azido-tagged protein. acs.org | In-gel fluorescence, mass spectrometry. | Identifying and quantifying specific proteins in complex biological samples. |

| Enzyme Substrate Profiling | Synthesis of alkyne-functionalized substrate mimics. nih.gov | Pull-down assays followed by mass spectrometry. | Determining the substrate scope of enzymes like nonribosomal peptide synthetases. nih.gov |

| Target Identification | Incorporation into a "fully functionalized probe" library with a photo-crosslinking group. enamine.net | Affinity purification and proteomic analysis. | Identifying the cellular binding partners (targets) of a bioactive small molecule. |

Q & A

Q. What are the common synthetic routes for 6-Phenyl-5-hexyn-3-ol, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The synthesis of this compound can be adapted from analogous alcohol syntheses. Key approaches include:

- Reduction of ketones : Use LiAlH4 under anhydrous conditions to reduce 6-Phenyl-5-hexyn-3-one derivatives. This method requires strict temperature control (0–5°C) to minimize side reactions .

- Homoallylic alcohol synthesis : Allyl tributyl stannane-mediated reactions (e.g., Entry 31 in ) can introduce phenyl and alkynyl groups. Optimize stoichiometry (1:1.2 molar ratio of stannane to carbonyl precursor) and use inert atmospheres (N2/Ar) to prevent oxidation .

Critical Parameters : - Catalyst purity : Impurities in LiAlH4 or stannane reagents reduce yields. Pre-purify reagents via vacuum distillation.

- Solvent choice : Tetrahydrofuran (THF) or diethyl ether enhances LiAlH4 reactivity, while dichloromethane is preferred for stannane reactions to avoid side products.

Q. How can researchers characterize this compound using spectroscopic and computational tools?

- Methodological Answer :

- NMR Spectroscopy : Compare <sup>1</sup>H and <sup>13</sup>C NMR data with structurally similar compounds (e.g., 6-Phenyl-5-hexen-2-one in ). Key signals include:

- Alkyne proton : δ ~2.1–2.3 ppm (triplet, J = 2.5 Hz).

- Hydroxyl proton : δ ~1.5 ppm (broad, exchange with D2O).

- Computational Validation : Use tools like ACD/Labs Percepta () to predict physicochemical properties (logP, pKa) and match experimental data. Cross-validate IR peaks (e.g., O-H stretch at 3300–3500 cm<sup>-1</sup>) with NIST spectral databases .

Advanced Research Questions

Q. How can contradictions in reported spectral data for this compound be resolved?

- Methodological Answer : Contradictions often arise from impurities or solvent effects. To resolve discrepancies:

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to isolate high-purity samples .

- Multi-technique validation : Combine GC-MS, HPLC, and <sup>1</sup>H-<sup>13</sup>C HSQC NMR to confirm molecular structure. For example, ’s InChIKey (FQAGFMVFSPYMEW) can cross-reference with PubChem entries .

- Statistical analysis : Apply bootstrapping or Monte Carlo simulations (as in ) to assess data reliability and identify outliers .

Q. What strategies optimize the regioselectivity of alkynylation in this compound synthesis?

- Methodological Answer : Regioselectivity challenges stem from competing alkyne addition pathways. Mitigation strategies include:

- Catalytic systems : Use Cu(I)- or Pd(0)-catalyzed Sonogashira couplings to direct alkynylation to the C5 position. Optimize ligand ratios (e.g., PPh3:Pd = 2:1) .

- Protecting groups : Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBS) ethers to prevent undesired side reactions during alkynylation .

Case Study : ’s Entry 31 achieved >80% regioselectivity by using a bulky stannane reagent to sterically hinder competing sites .

Q. How do solvent polarity and temperature affect the stability of this compound during storage?

- Methodological Answer :

- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition above 120°C. Store at -20°C in amber vials to prevent photolytic cleavage of the alkyne group .

- Solvent effects : Polar aprotic solvents (e.g., DMSO) accelerate hydroxyl group oxidation. Use non-polar solvents (hexane) for long-term storage. ’s safety data recommends inert atmospheres to suppress radical degradation .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biological activity of this compound derivatives?

- Methodological Answer :

- Meta-analysis : Aggregate data from multiple studies (e.g., ’s phenylhexa-triynol derivatives) and apply heterogeneity tests (I<sup>2</sup> statistic) to identify bias .

- Dose-response reevaluation : Replicate assays under standardized conditions (e.g., fixed pH, temperature) to isolate compound-specific effects from experimental variables.

- Mechanistic studies : Use isotopic labeling (<sup>18</sup>O) to track metabolic pathways and confirm whether activity stems from the parent compound or metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.